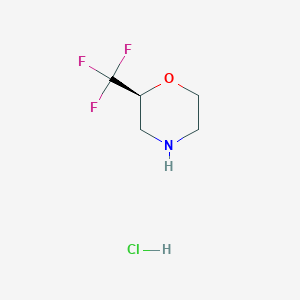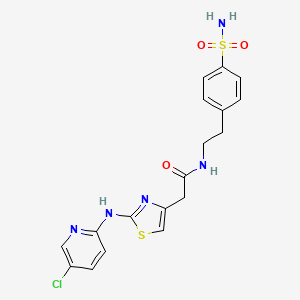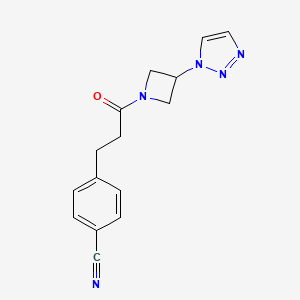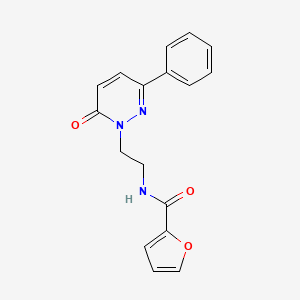
(2S)-2-(trifluoromethyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl group is one of the most important motifs in organofluorides, which are of great importance in pharmaceutical, agricultural, and materials science . Morpholine is an organic chemical compound with the chemical formula O(CH2CH2)2NH, featuring both amine and ether functional groups .
Synthesis Analysis
Trifluoromethylation of organic compounds has been achieved using Umemoto’s reagents . The C–F bond in trifluoromethyl-containing compounds, which have three equivalent C–F bonds, can be activated for the synthesis of diverse fluorinated compounds .Molecular Structure Analysis
Morpholine is a heterocycle that features both amine and ether functional groups . The trifluoromethyl group adds three fluorine atoms to the molecule, which can significantly alter its properties .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates has been achieved . The C–F bond in trifluoromethyl-containing compounds can be activated for various reactions .Applications De Recherche Scientifique
Synthesis of Fluorescent Probes
(2S)-2-(trifluoromethyl)morpholine hydrochloride: is utilized in the design and synthesis of fluorescent probes. These probes are crucial in biomedical research, environmental monitoring, and food safety due to their high sensitivity and selectivity . The compound’s role in the synthesis process is pivotal for ensuring the probes’ functionality in detecting molecules, cells, or biological processes.
Drug Derivative Modification
The compound is involved in the visible-light-mediated, catalyst-free synthesis of trifluoromethyl (spiro)-epoxides . These epoxides are important pharmacophores that can significantly improve drug activity. The synthesis process allows for the creation of drug derivatives with contiguous quaternary centers, which are challenging to construct due to steric hindrance .
C–F Bond Functionalization
In organic synthesis, the activation of the C–F bond is a challenging task. (2S)-2-(trifluoromethyl)morpholine hydrochloride plays a role in the C–F bond functionalization of trifluoromethyl-containing compounds. This process is essential for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Radical Trifluoromethylation
The trifluoromethyl group is increasingly important in the fields of pharmaceuticals, agrochemicals, and materials science(2S)-2-(trifluoromethyl)morpholine hydrochloride contributes to the trifluoromethylation of carbon-centered radical intermediates, a process that has seen recent advances and is critical for the development of new compounds in these industries .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIKTCFEWCCJMM-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(trifluoromethyl)morpholine hydrochloride | |
CAS RN |
1394909-69-3 |
Source


|
| Record name | (2S)-2-(trifluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)




![3-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2881713.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)